2-Phenyl-2H-1-benzopyran-4-ol
Description
Structure
3D Structure
Properties
CAS No. |
189381-63-3 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenyl-2H-chromen-4-ol |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10,15-16H |
InChI Key |
INLKLFJWEGTXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenyl 2h 1 Benzopyran 4 Ol and Its Derivatives
Classical Synthetic Approaches to the Benzopyran Core
Classical methods for the synthesis of the benzopyran nucleus have long been established and continue to be valuable tools for organic chemists. These approaches often involve the formation of the pyran ring through condensation reactions.
Condensation Reactions for Ring Formation
The formation of the benzopyran ring can be achieved through the condensation of a phenol (B47542) derivative with a suitable three-carbon component. For instance, the reaction of a substituted phenol with an α,β-unsaturated aldehyde or ketone can lead to the formation of the benzopyran system. A specific example involves the reaction of p-cresol (B1678582) with cinnamaldehyde (B126680) in the presence of an acid catalyst to form 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol. google.com This reaction proceeds via an initial Michael addition of the phenol to the unsaturated aldehyde, followed by an intramolecular cyclization and hemiacetal formation.
Another approach involves the reaction of o-hydroxybenzaldehydes with ketones or related compounds. For example, the cyclocondensation of o-hydroxybenzaldehydes with acetone (B3395972) in the presence of trimethyl orthoformate can yield 2H-1-benzopyran derivatives. tandfonline.com This reaction is often catalyzed by a Lewis acid.
Knoevenagel Condensation and Related Pathways
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.org This methodology can be adapted for the synthesis of benzopyran derivatives.
In a typical pathway, an o-hydroxybenzaldehyde is reacted with an active methylene compound, such as a malonic ester or malononitrile (B47326). The initial Knoevenagel condensation product can then undergo an intramolecular cyclization to form the benzopyran ring. The nature of the final product can be influenced by the reaction conditions and the specific substrates used. nih.govasianpubs.org
A variation of this approach is the Doebner modification, which utilizes pyridine (B92270) as a solvent and often involves a carboxylic acid as one of the activating groups on the active methylene compound. wikipedia.orgorganic-chemistry.org This can lead to concomitant decarboxylation during the condensation process. wikipedia.org
Multi-component Reactions in Benzopyran Synthesis
Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like benzopyrans in a single step from three or more starting materials. nih.gov This strategy is advantageous due to its atom economy, reduced reaction times, and simplified purification procedures. nih.gov
A common MCR for benzopyran synthesis involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol or a dimedone derivative. researchgate.netresearchgate.netgrowingscience.com These reactions can be catalyzed by a variety of catalysts, including Lewis acids and bases. For example, the synthesis of 2-amino-4H-pyran derivatives can be achieved through the reaction of an aromatic aldehyde, malononitrile, and ethyl acetoacetate. growingscience.com
The choice of catalyst and reaction conditions can significantly influence the outcome and yield of the MCR. nih.govresearchgate.net Ionic liquids have also been employed as "green" solvents and catalysts for such transformations. nih.gov
Catalytic Strategies in Benzopyran Synthesis
The development of catalytic methods has revolutionized the synthesis of benzopyrans, offering milder reaction conditions, higher efficiency, and greater selectivity.
Transition Metal-Catalyzed Syntheses
Transition metal catalysts have been widely explored for their ability to facilitate the construction of the benzopyran framework. These catalysts can activate substrates and promote key bond-forming steps under mild conditions.
Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a powerful catalyst in organic synthesis. nih.gov Iron(III) salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have been shown to be effective Lewis acid catalysts for the synthesis of benzopyran derivatives. tandfonline.com
One notable iron-catalyzed approach is the cyclocondensation of o-hydroxybenzaldehydes with 2,2-dimethoxypropane. tandfonline.com This reaction proceeds at ambient temperature and provides 2,4-dimethoxy-2-methyl-2H-1-benzopyrans in high yields and with high diastereoselectivity. tandfonline.com Similarly, FeCl₃·6H₂O can catalyze the reaction between o-hydroxybenzaldehydes, acetone, and trimethyl orthoformate to afford 2H-1-benzopyran derivatives. tandfonline.com
The use of iron catalysts in multi-component reactions has also been reported, providing an efficient route to various heterocyclic compounds, including those with a benzopyran core. nih.gov
| Starting Materials | Reaction Type | Catalyst/Conditions | Product | Reference |
| p-Cresol, Cinnamaldehyde | Condensation | Acid catalyst | 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol | google.com |
| o-Hydroxybenzaldehyde, Acetone, Trimethyl orthoformate | Cyclocondensation | FeCl₃·6H₂O | 2H-1-benzopyran derivative | tandfonline.com |
| o-Hydroxybenzaldehyde, Malononitrile | Knoevenagel Condensation/Cyclization | Base | Benzopyran derivative | asianpubs.org |
| Aldehyde, Malononitrile, Dimedone | Multi-component Reaction | Various catalysts | 4H-pyran derivative | researchgate.netgrowingscience.com |
| o-Hydroxybenzaldehyde, 2,2-Dimethoxypropane | Cyclocondensation | FeCl₃·6H₂O | 2,4-dimethoxy-2-methyl-2H-1-benzopyran | tandfonline.com |
Cobalt-Catalyzed Methods
High-valent cobalt catalysis has become a powerful tool for C–H bond functionalization, enabling the construction of complex molecular architectures from simple precursors. These methods are particularly relevant for synthesizing substituted heterocyclic compounds. The use of Cp*Co(III) catalysts, for instance, facilitates the ring-opening of strained carbocycles like cyclopropenes, leading to the formation of cobalt vinylcarbene intermediates. rsc.org These reactive species can then engage in chelation-assisted C–H functionalization of arenes and heteroarenes to produce multisubstituted allylarenes. rsc.org
Furthermore, cobalt(III) catalysts have been successfully employed in C–H bond functionalization and addition to aldehydes. nih.gov A notable development in this area is the use of an air-stable cationic Co(III) catalyst that can be handled on the benchtop, enhancing the practicality of these methods for synthesizing heterocycles like N-aryl-2H-indazoles and furans. nih.gov The mechanism involves the coordination of a directing group (such as an azo or oxime group) to the cobalt center, followed by C-H activation to form a cobaltacycle. nih.gov Subsequent migratory insertion of an aldehyde and protonation releases an alcohol intermediate, which then cyclizes to form the final heterocyclic product. nih.gov
A key challenge in earlier systems was the reliance on silver salts as additives. However, newer catalyst systems have been developed to eliminate the need for costly metals, improving the economic and environmental profile of these reactions. nih.gov
Table 1: Cobalt-Catalyzed C-H Functionalization Research Findings
| Catalyst System | Reactants | Directing Group | Key Transformation | Ref. |
|---|---|---|---|---|
| CpCo(III) | Arenes/Heteroarenes, Cyclopropenes | Pyridyl, etc. | C-H allylation via vinylcarbene intermediate | rsc.org |
| Cationic CpCo(III) | Azobenzene, Benzaldehyde (B42025) | Azo group | C-H functionalization/addition to aldehyde | nih.gov |
This table summarizes key research findings in cobalt-catalyzed reactions applicable to the synthesis of complex heterocyclic structures.
Palladium-Catalyzed Acylation Strategies
Palladium-catalyzed C–H activation is a cornerstone of modern organic synthesis, providing a direct and efficient route to functionalize the ortho-position of directing groups. nih.gov In the context of 2-aryl pyridine derivatives, which share a similar structural motif with the target compound, palladium catalysis has been extensively used for acylation. nih.gov These methods often proceed via a chelation-assisted mechanism, where the nitrogen atom of the pyridine ring directs the palladium catalyst to a specific C-H bond on the adjacent phenyl ring. nih.gov
One strategy involves the oxidative coupling of 2-aryl pyridines with non-functionalized toluene (B28343) derivatives, using Pd(OAc)₂ as the catalyst and tert-Butyl hydroperoxide (TBHP) as the oxidant, achieving yields around 74%. nih.gov Another approach utilizes benzylamines as a novel acyl source. In this method, a palladium(II) catalyst, such as PdCl₂, facilitates the acylation at the ortho-position of the 2-arylpyridine with high regioselectivity. rsc.org
More recent advancements include photochemical methods where acylation occurs with aldehydes under visible light irradiation, using a palladium acetate (B1210297) catalyst and an oxidant like Ag₂O to afford yields up to 82%. nih.gov The proposed mechanism for many of these transformations involves the formation of a palladacycle intermediate, followed by oxidative addition of the acylating agent, and subsequent reductive elimination to yield the acylated product and regenerate the Pd(II) catalyst. nih.gov
Table 2: Palladium-Catalyzed Ortho-Acylation of 2-Aryl Pyridines
| Catalyst | Acyl Source | Oxidant | Solvent | Yield | Ref. |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Toluene derivatives | TBHP | Not specified | ~74% | nih.gov |
| PdCl₂ | Benzylamines | TBHP | Chlorobenzene | Not specified | rsc.org |
| Pd(OAc)₂ | Aldehydes (photochemical) | Ag₂O | Not specified | 82% | nih.gov |
This table presents selected examples of palladium-catalyzed acylation reactions, highlighting the catalyst, acyl source, and reported yields.
Copper(II)-Tyrosinase Enzyme Catalysis
Tyrosinase is a prominent member of the coupled binuclear copper (CBC) protein family, known for its ability to catalyze the regioselective monooxygenation of monophenols into catechols. nih.gov This enzymatic transformation is a key step in melanin (B1238610) biosynthesis. nih.gov The active site of tyrosinase contains two copper ions that bind and activate molecular oxygen. nih.gov
The catalytic cycle involves a complex mechanism. Recent studies have successfully trapped and characterized the critical ternary intermediate, which consists of the enzyme, dioxygen, and a monophenol substrate. nih.gov This has led to a revised understanding of the monooxygenation mechanism. It is proposed that the reaction involves the cleavage of the O-O bond of a μ-η²:η²-peroxide dicopper(II) species. nih.gov This peroxide acts as a proton acceptor, taking a proton from the phenolic substrate. This is followed by the coordination of the resulting monophenolate to a copper ion, which facilitates the hydroxylation of the aromatic ring by the remaining non-protonated oxygen atom. nih.gov
While this enzymatic system is primarily associated with hydroxylation rather than the direct synthesis of the benzopyran core, its principles are relevant for the functionalization of the 2-phenyl substituent of the target molecule or related phenolic precursors. The high regioselectivity offered by tyrosinase presents a powerful tool for targeted molecular editing under biological conditions. nih.gov
Organocatalysis and Metal-Free Approaches
Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has emerged as a major field in asymmetric synthesis. scienceopen.com These methods provide a valuable alternative to metal-based catalysts, often offering milder reaction conditions and different reactivity profiles. Organocatalysis can be broadly divided into covalent and non-covalent catalysis. scienceopen.com In covalent catalysis, the catalyst forms a transient covalent bond with the substrate, as seen in enamine and iminium ion catalysis. scienceopen.com In non-covalent catalysis, weaker interactions such as hydrogen bonding or ion pairing are responsible for substrate activation. scienceopen.com
Brønsted Acid/Base Catalysis
Brønsted acids and bases are fundamental non-covalent organocatalysts. Chiral Brønsted acids, such as N-triflylphosphoramides, have been effectively used in the enantioselective hydroarylation of 1-alkynylnaphth-2-ols with phenols. researchgate.net This reaction proceeds through the formation of electrophilic vinylidene-quinone-methide intermediates, which then react with electron-rich phenols. researchgate.net The catalyst controls the stereochemical outcome, leading to axially chiral alkenes with high yields and enantioselectivities (up to 94% ee). researchgate.net
Chiral Brønsted bases, including natural alkaloids and their derivatives, are also highly efficient catalysts for a range of enantioselective transformations. researchgate.net Bifunctional catalysts, which contain both a Brønsted basic site and a hydrogen-bond-donating group, are particularly effective. researchgate.net They can accelerate reactions between pronucleophiles and unsaturated electrophiles through a proton shuttle mechanism, enabling highly enantioselective carbon-carbon bond formation. researchgate.net
Lewis Acid Catalysis
While often involving metals, the concept of Lewis acid catalysis can also be extended to metal-free systems or be used in conjunction with other catalytic methods. In the context of forming heterocyclic rings similar to benzopyrans, Lewis acids like AuBr₃ have been shown to catalyze the [4+2] benzannulation between enynal units and enols or enol ethers. nih.gov This reaction allows for the synthesis of highly substituted aromatic compounds, including benzofuran (B130515) and indole (B1671886) derivatives, from simple precursors. nih.gov The Lewis acid activates the enynal component, facilitating a cyclization cascade to construct the fused aromatic ring system. nih.gov This principle is directly applicable to the synthesis of the benzopyran skeleton.
Enantioselective Organocatalytic Methods
A significant achievement in organocatalysis is the development of methods for the enantioselective synthesis of benzopyran and chromane (B1220400) derivatives. mdpi.com Chiral phosphoric acids (CPAs) are particularly prominent catalysts in this area. They have been used to catalyze the asymmetric [2+4] cycloaddition of 3-vinylindoles with ortho-quinone methides, affording indole-containing chroman derivatives with excellent yields and enantioselectivities (up to 98% ee). mdpi.com
Another powerful strategy involves domino or cascade reactions. For example, a triple domino reaction of nitro-chromenes with aldehydes, catalyzed by a Jørgensen-Hayashi-type catalyst, proceeds through a sequence of enamine and iminium ion intermediates to deliver highly functionalized chromanes. mdpi.com Furthermore, enantioselective organophotoredox catalysis has been applied to the asymmetric alkylation of aldehydes, demonstrating the power of combining organocatalysis with photochemical activation. d-nb.infonih.gov These reactions can be implemented in continuous flow reactors, significantly increasing productivity while maintaining high stereochemical control. d-nb.infonih.gov
Table 3: Enantioselective Organocatalytic Synthesis of Chromane/Benzopyran Derivatives
| Catalyst Type | Reaction | Substrates | Yield | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | [2+4] Cycloaddition | 3-Vinylindoles, o-Quinone Methides | Up to 98% | Up to 98% | mdpi.com |
| Jørgensen-Hayashi Catalyst | Triple Domino Reaction | Nitro-chromenes, Aldehydes | 42% (gram scale) | >99% | mdpi.com |
| N-Heterocyclic Carbene (NHC) | Quadruple Domino Reaction | α,β-Unsaturated aldehydes, Malonate derivative | Not specified | Not specified | mdpi.com |
This table highlights various enantioselective organocatalytic methods for synthesizing the chromane or benzopyran core, detailing the catalyst, reaction type, and stereochemical outcomes.
Biogenic Nanoparticle Catalysis (e.g., ZnO)
The pursuit of environmentally benign and efficient synthetic methods has led to the exploration of biogenic nanoparticles as catalysts. Green synthesis of metallic nanoparticles, such as zinc oxide (ZnO), utilizes extracts from plants or microbes as reducing and capping agents, offering an eco-friendly alternative to conventional chemical and physical methods. libretexts.org These biogenically synthesized ZnO nanoparticles have demonstrated significant catalytic activity in the synthesis of various heterocyclic compounds, including tetrahydro-benzopyrans and 2-amino-4H-chromenes. nih.gov
The synthesis process for biogenic ZnO nanoparticles typically involves mixing a zinc salt, like zinc nitrate, with a plant extract (e.g., from Origanum vulgare). mdpi.com The phytochemicals within the extract facilitate the reduction of zinc ions and the nucleation and growth of the ZnO nanoparticles, which often exhibit spherical morphology in the nano-range (e.g., 20–30 nm). mdpi.com These nanoparticles serve as effective heterogeneous catalysts, leveraging both Lewis acid and base properties to promote organic transformations. nih.gov
In the context of benzopyran synthesis, ZnO nanoparticles can catalyze the one-pot, three-component reaction of a phenol, an aldehyde (like benzaldehyde), and a source for the C3 and C4 carbons of the pyran ring. The large surface area-to-volume ratio and the unique electronic properties of the nanoparticles enhance reaction rates and yields under mild conditions. nih.gov While direct synthesis of 2-Phenyl-2H-1-benzopyran-4-ol using this method requires a specific combination of starting materials, the catalytic approach is well-established for creating the core benzopyran scaffold.
Table 1: Examples of Nanoparticle-Catalyzed Synthesis of Benzopyran Scaffolds
| Catalyst Type | Reactants | Product Type | Key Advantages |
|---|---|---|---|
| Biogenic ZnO NPs | Aldehydes, Malononitrile, Dimedone | Tetrahydro-benzopyrans | High yields (84-90%), short reaction times, reusable catalyst. nih.gov |
| Fe3O4@SiO2/DABCO | Substituted Aldehydes, Malononitrile, 1,3-Diketones | Pyran-annulated compounds | Aqueous medium, catalyst recoverable with a magnet. nih.gov |
Selenolate-Catalyzed Cyclization Reactions
Organoselenium chemistry offers powerful tools for the construction of heterocyclic systems through various cyclization strategies. Electrophilic cyclization using selenium reagents is a known method for synthesizing selenium-containing heterocycles like selenophenes and benzofurans. nih.govdoaj.org These reactions often proceed via an intramolecular attack of a nucleophile onto a π-system (like an alkyne) activated by an electrophilic selenium species.
However, the application of selenolate-catalyzed cyclization specifically for the synthesis of the this compound skeleton is not extensively documented in the reviewed literature. The common strategies in organoselenium catalysis often lead to the incorporation of the selenium atom into the final heterocyclic ring. For instance, the intramolecular cyclization of ortho-alkynyl arenes in the presence of elemental selenium can produce benzoselenophenes. nih.gov While conceptually similar cyclizations of appropriately substituted phenols might be envisioned to form the oxygen-containing benzopyran ring, this specific pathway catalyzed by selenolates appears to be a less common or specialized route.
Synthesis of Specific this compound Derivatives
Introduction of the Hydroxyl Group (Hydroxylation Reactions)
The introduction of a hydroxyl group onto the benzopyran framework is a critical step for accessing the target compound and its analogues. Aromatic hydroxylation can be a challenging transformation due to the stability of the aromatic ring. One advanced approach involves the use of nonheme oxoiron(IV) complexes, which can perform intramolecular hydroxylation. Studies on model compounds have shown that an Fe(IV)=O unit can attack a tethered phenyl ring, leading to the formation of an Fe(III)–OAr product. rsc.org This process models the enzymatic hydroxylations found in nature and provides mechanistic insight into direct C-H bond functionalization, although its practical application in routine synthesis may be limited.
More conventional synthetic routes might involve the construction of the benzopyran ring from a precursor that already contains the required hydroxyl group or a precursor that can be easily converted to it. For instance, a process for producing 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol starts from p-cresol (a phenol) and cinnamaldehyde, indicating that the phenolic oxygen of the starting material becomes the oxygen atom in the pyran ring. While this example leads to a 2-ol isomer, a similar strategy starting with different precursors could potentially yield the 4-ol scaffold.
Synthesis of Halogenated and Nitro-Substituted Derivatives
The synthesis of halogenated and nitro-substituted derivatives of this compound can be achieved either by using appropriately substituted starting materials or by direct functionalization of the pre-formed benzopyran ring.
For example, the synthesis of nitro-substituted coumarins (benzopyran-2-ones) has been reported through the nucleophilic substitution of a leaving group on the pyranone ring. A series of 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives were prepared from the reaction of 4-chloro-3-nitro-2H-chromene-2-one with an aniline (B41778) derivative. The presence of the electron-withdrawing nitro group facilitates this substitution reaction. Similarly, 4-hydrazinyl-3-nitrobenzopyran-2-one can be synthesized and used as a building block for further derivatization.
Halogenated derivatives can also be prepared. For instance, crude 3,4-dihydro-6-bromo-4-phenyl-2H-benzopyran-2-ol has been synthesized and used as an intermediate in multi-step processes. This highlights a strategy where a halogenated phenol is used as a starting material for constructing the benzopyran system.
Table 2: Examples of Halogenated and Nitro-Substituted Benzopyran Derivatives
| Compound Class | Synthetic Precursor(s) | Key Reaction | Reference |
|---|---|---|---|
| Nitro-Substituted | 4-chloro-3-nitro-2H-chromene-2-one, 4-(4-aminophenyl)morpholin-3-one | Nucleophilic Aromatic Substitution | |
| Nitro-Substituted | 4-hydroxybenzopyran-2-one | Nitration, Chlorination, Hydrazinolysis |
Synthesis of Pyran-Fused Benzopyran Derivatives
The fusion of an additional pyran ring to the benzopyran scaffold creates complex polycyclic systems such as pyrano[3,2-c]benzopyrans. These derivatives can be synthesized through cyclization reactions involving a benzopyran-based starting material. A common precursor is 4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin).
One established method involves the reaction of 4-hydroxycoumarin (B602359) with substituted cinnamonitriles in an aqueous medium, catalyzed by a phase-transfer catalyst like triethylbenzylammonium chloride, to yield 2-amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one derivatives. nih.gov Another approach is the one-pot reaction of 4-hydroxycoumarin, an aromatic aldehyde, and malononitrile in the presence of a catalyst, which also yields pyrano-[3,2-c]-chromene derivatives.
Table 3: Synthesis of Pyran-Fused Benzopyran Derivatives
| Derivative Type | Starting Materials | Catalyst/Conditions | Reference |
|---|---|---|---|
| 2-Amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-one | 4-Hydroxycoumarin, Substituted Cinnamonitrile | Triethylbenzylammonium chloride / Water | nih.gov |
| 2-Amino-5-oxo-4-phenyl-(4H,5H)pyrano-[3,2-c]-chromen-3-carbonitrile | 4-Hydroxycoumarin, Aromatic Aldehyde, Malononitrile | SDS / Reflux |
Synthesis of Pyrimidine (B1678525) and Pyrazole (B372694) Conjugates
Attaching pyrimidine or pyrazole moieties to the benzopyran core can lead to compounds with interesting pharmacological profiles. The synthesis of these conjugates typically involves the reaction of a benzopyran derivative containing a suitable functional group (e.g., a 1,3-dicarbonyl equivalent or an α,β-unsaturated ketone) with a binucleophile like hydrazine (B178648), guanidine, or amidine.
For instance, pyrimido[5',4':16,17]androst-5-en-3β-ols have been synthesized by reacting an α-oxoketene dithioacetal derivative of a steroid with various amidinium or guanidinium (B1211019) salts. A similar strategy could be applied to a benzopyran scaffold. If a 2-phenyl-2H-1-benzopyran-4-one derivative were modified to contain an α-oxoketene dithioacetal moiety at the C3 position, subsequent reaction with amidines could yield pyrimidine-fused systems.
Similarly, pyrazole rings can be formed by reacting a precursor with hydrazine. The reaction of chalcones with hydrazine hydrate (B1144303) is a classic method for synthesizing 4,5-dihydro-1H-pyrazoles. A chalcone (B49325) analogue derived from a substituted 2-hydroxyacetophenone (B1195853) and benzaldehyde could first be cyclized to form the 2-phenyl-1-benzopyran-4-one core, which could then potentially be further functionalized to react with hydrazine to form a pyrazole conjugate.
Table 4: General Strategies for Pyrimidine and Pyrazole Conjugate Synthesis
| Target Conjugate | Benzopyran Precursor Functionality | Reagent | General Method | Reference |
|---|---|---|---|---|
| Pyrimidine | α-Oxoketene dithioacetal | Amidinium/Guanidinium salts | Cyclocondensation | |
| Pyrimidine | Aminochromene-carbonitrile | Formamide or Triethyl orthoformate/Ammonia | Cyclization |
Sustainable and Green Synthesis Strategies
The development of sustainable synthetic routes is paramount in modern organic chemistry. These strategies aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. For the synthesis of this compound and its analogs, several green approaches have shown considerable promise.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique often leads to shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. arkat-usa.org The synthesis of various heterocyclic compounds, including benzopyran derivatives, has benefited from this technology. nih.gov For instance, microwave-assisted one-pot synthesis of 2-(substituted phenyl)‐1H‐benzimidazole derivatives has been achieved in a solvent-free environment, showcasing the efficiency of this method. researchgate.net The reaction of 1,2-phenylenediamines with aromatic aldehydes using sodium metabisulfite (B1197395) as an oxidant under microwave irradiation resulted in high yields within a few minutes, a significant improvement over the hours or even days required for traditional thermal methods. researchgate.net Similarly, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been efficiently carried out using microwave assistance, highlighting its broad applicability in synthesizing heterocyclic compounds. wjarr.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 2-(Substituted phenyl)benzimidazole | Microwave | 46 s | 88 | researchgate.net |
| 2-(Substituted phenyl)benzimidazole | Conventional | 4 h | 83 | researchgate.net |
| Quinoline-fused 1,4-benzodiazepines | Microwave | Not specified | Good | researchgate.net |
| Quinoline-fused 1,4-benzodiazepines | Conventional | 4 h | Lower | researchgate.net |
| 2-Quinolinone-fused γ-lactones | Microwave | 10 s | 33-45 | researchgate.net |
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green synthetic pathway. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov The synthesis of 1,2,4-triazole (B32235) coupled acetamide (B32628) derivatives has been successfully achieved using ultrasound, resulting in higher yields (65-80%) and significantly reduced reaction times (39-80 minutes) compared to conventional methods that required 10-36 hours. nih.gov This technique is recognized for being economical and efficient, offering a faster route to bioactive molecules. nih.gov
Environmentally Benign Solvent Systems
The choice of solvent plays a critical role in the environmental impact of a chemical process. The use of greener solvents, such as water or ethanol, is a key aspect of sustainable synthesis. For example, the iodocyclization of propargylic ethers to produce 3,4-disubstituted 2H-benzopyrans has been reported to proceed in water. nih.gov Research into the synthesis of benzopyran-4-one-isoxazole hybrid compounds has utilized solvents like 2-propanol, which is considered a more environmentally friendly option than many traditional organic solvents. nih.govmdpi.com
Mechanochemistry Approaches
Mechanochemistry, which involves chemical transformations induced by mechanical force, offers a solvent-free or low-solvent alternative to traditional synthesis. While specific applications to this compound are not extensively documented in the provided context, the principles of mechanochemistry align with the goals of green chemistry by reducing solvent waste and energy consumption.
Regioselectivity and Stereoselectivity Control in Syntheses
Controlling the regioselectivity and stereoselectivity of a reaction is fundamental to synthesizing specific isomers of a target molecule, which is often crucial for its biological activity.
The synthesis of substituted benzofurans and benzofuranones highlights the challenges and strategies for achieving regiochemical control. nsf.gov In many classical cyclization reactions, the regiochemical outcome is predictable based on steric hindrance. For instance, the cyclization of a substrate with only one available ortho position on an aromatic ring will lead to a single regioisomer. nsf.gov However, when multiple reaction sites are available, mixtures of regioisomers are common. nsf.gov Innovative strategies, such as the Diels-Alder reaction of 3-hydroxy-2-pyrones with nitroalkenes, allow for a high degree of regioselectivity in the synthesis of highly substituted phenols, which are precursors to benzofuranones. nsf.gov
Stereoselective synthesis is equally important, particularly for chiral molecules. The synthesis of polysubstituted chiral 1,4-oxazepanes demonstrates a method relying on a regio- and stereoselective 7-endo cyclization through haloetherification. nih.gov Computational and experimental studies have confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov In the context of benzopyrans, two complementary synthetic approaches to the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol have been developed, one of which involves the stereospecific acid-catalyzed cyclization of chiral epoxides derived from (R)- and (S)-linalool. mdpi.com Furthermore, altering reaction stoichiometry can switch the regioselectivity in copper-catalyzed reactions of allenols, leading to either dihydrofurans or trisubstituted epoxides. csic.es
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-(Substituted phenyl)‐1H‐benzimidazole |
| 1,2-Phenylenediamine |
| 1,3,4-Oxadiazole |
| 1,2,4-Triazole coupled acetamide |
| 3,4-Disubstituted 2H-benzopyran |
| Propargylic ether |
| Benzofuran |
| Benzofuranone |
| 3-Hydroxy-2-pyrone |
| Nitroalkene |
| 1,4-Oxazepane |
| (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol |
| (R)-Linalool |
| (S)-Linalool |
| Dihydrofuran |
| Trisubstituted epoxide |
| Allenol |
| Benzopyran-4-one-isoxazole hybrid |
| 2-Propanol |
| Sodium metabisulfite |
| Quinoline-fused 1,4-benzodiazepine |
Reaction Mechanisms and Chemical Reactivity of 2 Phenyl 2h 1 Benzopyran 4 Ol
Mechanisms of Benzopyran Ring Formation
The synthesis of the benzopyran ring, the fundamental scaffold of 2-Phenyl-2H-1-benzopyran-4-ol, can be achieved through various strategic pathways. These methods often involve the construction of the heterocyclic ring through cyclization reactions, which can be promoted by different catalysts and reaction conditions.
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a direct and efficient approach to constructing the benzopyran ring. These reactions typically involve a precursor molecule that already contains the necessary phenolic and propargylic or allylic functionalities.
One common strategy is the electrophilic cyclization of substituted propargylic aryl ethers. nih.gov In this method, inexpensive and simple electrophiles like iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) can be used to induce the cyclization under mild conditions. nih.gov The reaction proceeds well in solvents like nitromethane (B149229) and can tolerate a variety of functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and nitro groups. nih.gov The choice of electrophile and reaction conditions, such as temperature and the presence of a base, can significantly influence the yield of the desired 3,4-disubstituted 2H-benzopyran. nih.gov
Another approach involves the palladium(II)-catalyzed cyclization of allylic aryl ethers. nih.gov Transition metals like palladium, as well as platinum and gold, have been successfully employed to catalyze the formation of the 2H-benzopyran ring system. nih.gov These methods highlight the versatility of transition metal catalysis in forging the C-O bond necessary for ring closure.
Furthermore, one-pot cascade reactions that combine multiple steps, such as coupling and cyclization, provide an elegant route to benzopyran derivatives. For instance, a palladium/copper-catalyzed alkynylation followed by an intramolecular hydroalkoxylation has been utilized for the synthesis of 4H-furo[3,2-c]benzopyran-4-ones. nih.gov Similarly, an iodine-promoted one-pot cyclization between 4-hydroxycoumarins and acetophenones demonstrates a transition-metal-free approach to related fused benzopyran systems. nih.gov
The following table summarizes key findings in intramolecular cyclization for benzopyran synthesis:
| Reaction Type | Catalyst/Reagent | Key Features | Reference |
| Electrophilic Cyclization | I₂, ICl, PhSeBr | Mild conditions, tolerates various functional groups. | nih.gov |
| Palladium-Catalyzed Cyclization | Pd(II) | Effective for allylic aryl ethers. | nih.gov |
| One-Pot Coupling/Cyclization | Pd/Cu, K₂CO₃ | Sequential reaction for fused benzopyrans. | nih.gov |
| Iodine-Promoted Cyclization | I₂, NH₄OAc | Transition-metal-free approach. | nih.gov |
Mannich-Cyclization Cascade Reactions
Mannich-cyclization cascade reactions offer a powerful and atom-economical method for the synthesis of benzopyran derivatives. This approach involves the in-situ generation of a reactive intermediate, which then undergoes a cyclization to form the benzopyran ring.
A notable example is the arylamine-catalyzed Mannich-cyclization cascade for the synthesis of substituted 2H-benzo[h]chromenes. nih.govresearchgate.net This reaction utilizes a simple aniline (B41778) catalyst to generate an ortho-quinone methide (o-QM) intermediate from readily available α,β-unsaturated aldehydes and naphthols. nih.gov The process is initiated by the formation of an imine from the aldehyde and the aniline catalyst. A subsequent Mannich-type reaction with a naphthol generates a precursor that, upon extrusion of the amine catalyst, forms the o-QM. nih.gov Finally, an intramolecular cyclization driven by rearomatization yields the benzopyran product. nih.gov The choice of arylamine catalyst is crucial, with studies showing that the balance between the nucleophilicity and leaving group ability of the amine influences the efficiency of the cascade process. nih.gov
This methodology has been successfully applied to a broad spectrum of naphthols and trans-cinnamaldehydes under mild reaction conditions. nih.gov The development of such organocatalytic cascade reactions represents a significant advancement in the synthesis of complex heterocyclic molecules from simple starting materials. mdpi.comrsc.org
Formation and Reactivity of Ortho-Quinone Methides
Ortho-quinone methides (o-QMs) are highly reactive intermediates that play a pivotal role in the synthesis of various natural products and heterocyclic compounds, including benzopyrans. nih.gov Their transient nature makes them powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures. acs.orgacs.org
The generation of o-QMs can be achieved through several methods. A mild anionic triggering procedure involves the reaction of salicylaldehydes with organometallic reagents like Grignard reagents. acs.orgacs.org This leads to the formation of a benzyloxy alkoxide, which, after a Boc migration and subsequent elimination, generates the o-QM at low temperatures. acs.org Another strategy involves the oxidation of ortho-cresol derivatives. chemrxiv.org For instance, biocatalytic hydroxylation of a benzylic C-H bond can produce a benzylic alcohol that exists in equilibrium with the corresponding o-QM under the reaction conditions. chemrxiv.org
Once formed, o-QMs are highly electrophilic and readily participate in various reactions. rsc.org A key reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction with electron-rich dienophiles, which leads to the formation of benzopyran rings. chemrxiv.org This cycloaddition reaction can exhibit high diastereocontrol, allowing for the stereoselective synthesis of substituted benzopyrans. acs.org The reactivity of the o-QM can be influenced by its structure and the reaction conditions. For example, the presence of substituents can affect the stability and subsequent reaction pathways of the o-QM. acs.org
The versatility of o-QMs is further demonstrated by their ability to react with a range of nucleophiles in 1,4-conjugate addition reactions, leading to the formation of ortho-alkyl substituted phenols. acs.org The controlled generation and trapping of these fleeting intermediates provide a powerful platform for the synthesis of a diverse array of benzopyran derivatives and other complex molecules. chemrxiv.org
Reactivity of the 4-Hydroxyl Group
The hydroxyl group at the 4-position of the this compound molecule is a key functional group that governs a significant portion of its chemical reactivity. This alcohol functionality can undergo both oxidation and reduction reactions, leading to the formation of various derivatives.
Oxidation Reactions to Ketone or Aldehyde Derivatives
The secondary alcohol at the 4-position of this compound can be oxidized to the corresponding ketone, a flavone (B191248) derivative (2-phenyl-4H-1-benzopyran-4-one). researchgate.netnih.gov A variety of oxidizing agents can be employed for this transformation. For instance, manganese-based catalysts in the presence of hydrogen peroxide have been shown to be effective for the selective oxidation of secondary alcohols to ketones. rug.nl These reactions can often be carried out under mild conditions and can tolerate other functional groups within the molecule. rug.nl The oxidation of the 4-hydroxyl group is a common synthetic step in the preparation of flavones, a large class of naturally occurring compounds with diverse biological activities. nih.govnist.gov
The following table highlights a representative oxidation reaction:
| Starting Material | Reagent | Product | Reference |
| Secondary Benzylic Alcohols | Manganese Catalyst, H₂O₂ | Corresponding Ketones | rug.nl |
Reduction Reactions to Dihydro Derivatives
The 4-hydroxyl group can also be involved in reduction reactions, often as part of a broader transformation of the benzopyran ring system. For example, the reduction of a lactone precursor to a benzopyran-2-ol can be achieved using reducing agents like diisobutylaluminium hydride (DIBAL). google.com While this example illustrates the reduction to a hemiacetal, subsequent reactions can lead to fully reduced dihydro derivatives.
A more direct transformation involving the 4-position is reductive amination. The hemiacetal, 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol, can undergo reductive amination with diisopropylamine (B44863) in the presence of a palladium catalyst (Pd(OH)₂/C) under hydrogen pressure to yield the corresponding amine. google.com This reaction proceeds via the reduction of an iminium ion intermediate, which is formed from the hemiacetal and the amine.
Another method for the reduction of a related bromo-substituted benzopyran-2-ol involves the use of sodium borohydride (B1222165) in the presence of titanium tetraisopropoxide and diisopropylamine. google.com These examples demonstrate that the reactivity at the 2- and 4-positions of the benzopyran ring are often coupled in reduction and reductive amination processes.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of this compound in substitution reactions is dictated by the electronic properties of its bicyclic core and phenyl substituent. The molecule presents multiple sites for both electrophilic and nucleophilic attack.
Electrophilic Substitution Reactions:
The benzopyran ring system is generally electron-rich due to the influence of the heterocyclic oxygen atom, which acts as an activating group. This directs electrophilic aromatic substitution to the positions ortho and para to it, namely C6 and C8. The phenyl group at the C2 position is also susceptible to electrophilic attack, with the substitution pattern depending on any existing substituents on that ring.
Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are anticipated to proceed at the activated positions of the benzene (B151609) ring of the benzopyran nucleus. byjus.com The general mechanism involves the generation of an electrophile which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, before losing a proton to restore aromaticity. byjus.com While specific studies on this compound are limited, the principles of electrophilic aromatic substitution provide a clear framework for predicting its behavior. lumenlearning.com
Nucleophilic Substitution Reactions:
Nucleophilic substitution on the benzopyran ring itself is generally unfavorable due to its electron-rich nature. However, the C4 position, bearing a hydroxyl group, is an exception. The hydroxyl group is a poor leaving group, but it can be activated under acidic conditions via protonation or converted into a more effective leaving group, such as a tosylate or a halide.
Once activated, the C4 position becomes susceptible to attack by a range of nucleophiles. This allows for the introduction of various functional groups at this position. A notable example from related systems is the palladium-catalyzed cross-coupling of 4-trifluoromethanesulfonyloxy-2H-benzopyrans with arylboronic acids, which proceeds via nucleophilic substitution at the C4 position. nih.gov The reactivity of the C2 and C4 positions in heterocyclic systems like pyridine (B92270) towards nucleophiles is well-documented, where the heteroatom stabilizes the anionic intermediate formed during the attack. stackexchange.comquora.comechemi.com In the case of the 2H-1-benzopyran system, the oxygen atom can similarly stabilize a positive charge buildup at C4 during a substitution reaction, facilitating the departure of the leaving group.
| Reaction Type | Position(s) of Reactivity | Activating/Directing Factors | Notes |
| Electrophilic Aromatic Substitution | C6, C8, Phenyl Ring | The heterocyclic oxygen atom is an activating, ortho-, para-directing group for the benzopyran nucleus. | Standard reactions like nitration and halogenation are expected to occur at these positions. |
| Nucleophilic Substitution | C4 | Activation of the C4-hydroxyl group into a good leaving group is required. | This allows for the introduction of various nucleophiles at the C4 position. |
Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)
The 2H-1-benzopyran structure contains a conjugated diene system within the pyran ring, making it a suitable candidate for participation in pericyclic reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In such a reaction, the benzopyran would act as the diene component, reacting with a dienophile (an alkene or alkyne) to form a new six-membered ring.
The feasibility and stereochemical outcome of the Diels-Alder reaction are governed by the frontier molecular orbitals of the diene and dienophile. rsc.org Electron-donating groups on the benzopyran diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
Studies on structurally related 2-benzopyran-3-ones have demonstrated their ability to undergo intramolecular Diels-Alder reactions, showcasing the reactivity of the benzopyran core in cycloadditions. rsc.org These reactions often proceed with high selectivity, leading to complex, fused-ring systems. rsc.org It is therefore predicted that this compound could react with various dienophiles, such as maleic anhydride (B1165640) or N-phenylmaleimide, under thermal conditions to yield polycyclic adducts. The reaction would involve the formation of two new carbon-carbon sigma bonds in a concerted fashion. wikipedia.org
| Reaction | Role of Benzopyran | Potential Reactant | Expected Product |
| Diels-Alder Cycloaddition | Diene ([4π] component) | Electron-deficient alkene/alkyne (Dienophile) | Polycyclic ether structure |
Rearrangement Mechanisms of Benzopyran Structures
The benzopyran skeleton can undergo various rearrangement reactions, often catalyzed by acids or bases, leading to structurally isomeric products. msu.eduslideshare.net These rearrangements can involve shifts of atoms or groups within the molecule, driven by the formation of more stable intermediates or products. masterorganicchemistry.com
One common type of rearrangement is the acid-catalyzed migration of substituents. nih.gov For this compound, acid catalysis could lead to the formation of a carbocation at the C4 position, which could then trigger rearrangements. For instance, a 1,2-hydride or 1,2-phenyl shift could occur, leading to different isomeric structures.
Another potential rearrangement is the benzilic acid rearrangement, which is characteristic of 1,2-dicarbonyl compounds but can be initiated in related structures under basic conditions. byjus.com While not directly applicable to the starting material, oxidation of the C4-hydroxyl to a ketone would create a system where such rearrangements might be possible. Pericyclic rearrangements, such as sigmatropic shifts, are also conceivable under thermal or photochemical conditions, involving the concerted reorganization of sigma and pi bonds. youtube.com
Interconversion Pathways with Related Heterocycles (e.g., Benzofurans)
An intriguing aspect of benzopyran chemistry is the potential for the rearrangement of the pyran ring itself, leading to the formation of other heterocyclic systems. A notable example is the interconversion of benzopyran structures into benzofurans.
Research on the synthesis of coumarins (2H-1-benzopyran-2-ones) has documented an unusual rearrangement where a benzopyran group transforms into a benzofuran (B130515) group. This transformation provides a novel synthetic route to benzofuran derivatives. The proposed mechanism for this rearrangement suggests a ring-opening of the pyran ring followed by a recyclization event that forms the five-membered furan (B31954) ring. This process highlights the dynamic nature of the benzopyran scaffold and its ability to serve as a precursor to other important heterocyclic cores under specific reaction conditions.
This interconversion pathway underscores the synthetic utility of benzopyrans as versatile intermediates in organic synthesis, allowing access to a diversity of heterocyclic structures.
Advanced Spectroscopic Analysis of 2 Phenyl 2h 1 Benzopyran 4 Ol and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Phenyl-2H-1-benzopyran-4-ol, also known as flavan-4-ol. nih.gov It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C), allowing for the unambiguous determination of the molecular skeleton and stereochemistry. analis.com.my
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their connectivity. For the flavan-4-ol structure, the ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on the A- and B-rings and the aliphatic protons on the heterocyclic C-ring.
The chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the C-ring (H-2, H-3, and H-4) typically appear in the upfield region of the spectrum compared to the aromatic protons. The proton at C-2, being adjacent to the oxygen atom and the B-ring, shows a characteristic chemical shift. The protons at C-3 are diastereotopic and often appear as complex multiplets due to coupling with H-2 and H-4. The proton at C-4, attached to the carbon bearing the hydroxyl group, is also a key diagnostic signal. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. nih.gov
The aromatic protons of the A- and B-rings resonate in the downfield region (typically δ 6.0–8.0 ppm). analis.com.my The substitution pattern on these rings significantly affects the chemical shifts and coupling constants, providing valuable information about the structure of specific analogs.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Flavan-4-ol Skeleton
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 4.90 - 5.20 | dd | ~10, ~3 |
| H-3ax | 1.90 - 2.10 | m | - |
| H-3eq | 2.20 - 2.40 | m | - |
| H-4 | 4.60 - 4.90 | t or m | ~5 |
| Aromatic (A/B-Rings) | 6.50 - 7.90 | m | - |
| 4-OH | Variable | br s | - |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the flavan-4-ol structure gives a distinct signal, allowing for a complete carbon count. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, making it a powerful tool for identifying the type of carbon (aliphatic, aromatic, oxygenated) and for differentiating between isomers. analis.com.my
For this compound, the carbon atoms of the C-ring (C-2, C-3, C-4) resonate in the aliphatic region of the spectrum. C-2, being a benzylic ether carbon, typically appears around δ 75-80 ppm. C-4, bearing the hydroxyl group, is found around δ 65-70 ppm, while the C-3 methylene (B1212753) carbon is observed further upfield, around δ 35-40 ppm. The aromatic carbons of the A- and B-rings, including the oxygen-substituted C-8a, resonate in the downfield region (δ 100-160 ppm). hebmu.edu.cnresearchgate.net The specific chemical shifts within this range are diagnostic of the substitution patterns on the aromatic rings. hebmu.edu.cn
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Flavan-4-ol Skeleton
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 75 - 80 |
| C-3 | 35 - 40 |
| C-4 | 65 - 70 |
| C-4a | 120 - 130 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 128 - 135 |
| C-8 | 115 - 120 |
| C-8a | 150 - 155 |
| C-1' | 135 - 140 |
| C-2'/C-6' | 125 - 130 |
| C-3'/C-5' | 128 - 130 |
| C-4' | 128 - 132 |
Note: Chemical shifts are approximate and can vary based on substitution and solvent.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR experiments for complete assignment. analis.com.my These techniques reveal correlations between nuclei, providing a comprehensive picture of the molecular connectivity and spatial arrangement.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbons. sdsu.edu For a flavan-4-ol, COSY spectra would show correlations between H-2 and the H-3 protons, and between the H-3 protons and H-4, confirming the connectivity within the C-ring. science.gov
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. diva-portal.orgyoutube.com It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the signal for the C-4 carbon can be definitively identified by its correlation with the H-4 proton. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.com It is crucial for piecing together the molecular skeleton by connecting fragments. For instance, an HMBC spectrum would show a correlation from the H-2 proton to carbons C-1' and C-2'/C-6' of the B-ring, as well as to C-4 of the C-ring, confirming the linkage of the phenyl group at the C-2 position. analis.com.mynih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. science.gov It is particularly useful for determining the relative stereochemistry. In flavan-4-ols, NOESY can establish the cis or trans relationship between the substituent at C-2 (the phenyl group) and the hydroxyl group at C-4 by observing the spatial proximity of H-2 and H-4. ceon.rs
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present in the molecule. researchgate.netuobaghdad.edu.iq
For this compound, the IR spectrum provides clear evidence of its key functional groups:
O-H Stretching : A prominent broad band is typically observed in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.
C-H Stretching : Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the C-ring is observed just below 3000 cm⁻¹.
C=C Stretching : Aromatic ring C=C stretching vibrations give rise to several sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net
C-O Stretching : The C-O stretching vibrations of the ether linkage in the C-ring and the alcohol at C-4 produce strong bands in the 1250-1000 cm⁻¹ region.
Raman spectroscopy provides similar but complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations are typically strong and well-defined, making it useful for analyzing the skeletal structure. nih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign the observed vibrational bands to specific normal modes of the molecule. uobaghdad.edu.iqrdd.edu.iq
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Strong, Sharp |
| Ether (C-O-C) | C-O Stretch | 1260 - 1070 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. hebmu.edu.cn It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. jst.go.jpresearchgate.net
For this compound (molar mass: 226.27 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. wikipedia.org The fragmentation of flavonoids in the mass spectrometer is not random and follows characteristic pathways that are highly informative for structure elucidation. researchgate.netlibretexts.org
A key fragmentation pathway for flavonoids is the retro-Diels-Alder (rDA) reaction, which involves the cleavage of the C-ring. researchgate.net This cleavage breaks the C-ring at two points, providing fragments that contain the A-ring and B-ring separately. The masses of these fragments reveal the substitution pattern on each aromatic ring. For flavan-4-ols, the fragmentation is also often initiated by the loss of water (H₂O) from the molecular ion, followed by rDA cleavage or loss of the B-ring. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z | Identity |
|---|---|---|
| [M]⁺ | 226 | Molecular Ion |
| [M-H₂O]⁺ | 208 | Loss of water from the molecular ion |
| [M-C₆H₅]⁺ | 149 | Loss of the phenyl B-ring |
| rDA Fragment | 134 | Fragment containing the A-ring and C4 |
| rDA Fragment | 120 | Fragment containing the A-ring after H₂O loss |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). hebmu.edu.cn This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. researchgate.net For example, HRMS can distinguish between two ions that have the same nominal mass but different elemental formulas. This capability is crucial for confirming the molecular formula of a newly isolated compound or for identifying unknown metabolites in a complex mixture. nih.govnih.gov For this compound, an HRMS measurement of the protonated molecule would yield a value like m/z 227.1072, which corresponds to the elemental formula C₁₅H₁₅O₂⁺, thereby confirming its composition. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For flavonoids like this compound, the UV-Vis spectrum is typically characterized by two main absorption bands, often referred to as Band I and Band II.
Band II, which usually appears in the 240–295 nm region, is generally attributed to the electronic transitions of the A-ring, which is a benzoyl system. Band I, observed in the 300–380 nm range, is associated with the electronic transitions of the B-ring in conjugation with the heterocyclic C-ring, forming a cinnamoyl system. The position and intensity of these bands can be influenced by the solvent polarity and the nature and position of substituents on the flavonoid skeleton. nih.gov
For the parent compound, this compound (also known as flavan-4-ol), specific UV-Vis absorption data has been reported. In ethanol, it exhibits an absorption maximum (λmax) at 277 nm with a molar absorptivity (ε) of 1,890 M⁻¹cm⁻¹. photochemcad.com This absorption corresponds to the π → π* electronic transitions within the aromatic rings. Some sources also report a significantly different absorption maximum at 564 nm for flavan-4-ols, though this may be characteristic of specific derivatives or complexes rather than the parent compound under standard conditions. wikipedia.org
Studies on flavan-4-ol in aqueous solutions have also been conducted to understand its spectroscopic properties under different pH conditions. The UV-Vis absorption spectra in these studies help to elucidate the stability and potential transformations of the molecule in aqueous environments. researchgate.net The electronic absorption spectra of flavonoids, in general, are a key area of study, with databases and computational simulations being used to predict and interpret the spectral features of various analogs. nih.govresearchgate.net
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Ethanol | 277 | 1,890 | photochemcad.com |
This interactive table summarizes the reported UV-Vis absorption data for this compound.
X-ray Crystallography for Solid-State Structure Determination (if available)
As of the latest available data, a specific single-crystal X-ray structure for the parent compound, this compound, is not publicly accessible. While the PubChem database contains computed 3D conformers, experimental crystallographic data for this specific molecule appears to be scarce. nih.gov
However, X-ray crystallographic studies have been successfully conducted on various derivatives and analogs of flavan-4-ols. For instance, the crystal structures of flavan-4-ol glycosides isolated from natural sources have been determined, providing insights into the stereochemistry and conformation of the flavan-4-ol core in these more complex molecules. researchgate.net Additionally, synthetic studies focusing on flavan-4-ols and their derivatives as potential therapeutic agents have utilized NMR spectroscopy to establish the stereochemistry, which is often complemented by X-ray crystallography when suitable crystals are obtained. researchgate.net
The absence of a published crystal structure for this compound itself highlights a potential area for future research. Such data would provide a definitive solid-state conformation and allow for a more detailed comparison with the structures of its biologically active derivatives and related flavonoids.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for understanding the fundamental electronic properties and reactivity of a molecule. For 2-Phenyl-2H-1-benzopyran-4-ol, such studies would provide invaluable insights.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve the use of a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to accurately model its electronic properties. This would allow for the calculation of various molecular properties and the prediction of its chemical behavior.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. This is useful for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule would interact with other chemical species. Red regions on an MEP map indicate areas of high electron density (negative potential), while blue regions indicate electron-deficient areas (positive potential).
Charge Distribution and Dipole Moment Calculations
Table 2: Hypothetical Calculated Dipole Moment for this compound
| Component | Dipole Moment (Debye) |
|---|---|
| μx | Data not available |
| μy | Data not available |
| μz | Data not available |
Conformational Analysis and Molecular Geometries
A conformational analysis would identify the most stable three-dimensional structure(s) of this compound. By calculating the potential energy surface as a function of bond rotations, the global minimum energy conformer can be determined. This is crucial as the biological activity of a molecule is often dependent on its specific conformation. The optimized molecular geometry would provide precise bond lengths, bond angles, and dihedral angles.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular dynamics (MD), could be employed to study the dynamic behavior of this compound over time. This would be particularly useful for understanding its interactions with biological targets, such as proteins or nucleic acids, in a simulated physiological environment.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.
Molecular docking studies have been employed to predict the binding modes and affinities of this compound derivatives with various biological targets. For instance, docking simulations of flavone (B191248) hybrids, which share the 2-phenyl-1-benzopyran-4-one core structure, against the myeloperoxidase enzyme (PDB ID: 1DNU) revealed binding scores ranging from -6.66 to -8.56 kcal/mol, indicating noteworthy potency. Similarly, docking of quinazolin-2,4-dione derivatives with the COVID-19 main protease (Mpro) showed binding energies between -7.9 and -9.6 kcal/mol. The binding affinities of 2H-thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a were found to be between -5.3 and -6.1 Kcal/mol. These studies help in identifying promising candidates for further investigation.
Interactive Table: Predicted Binding Affinities of 2-Phenyl-1-benzopyran-4-one Derivatives
| Derivative Class | Target Protein | PDB ID | Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| Flavone Hybrids | Myeloperoxidase | 1DNU | -6.66 to -8.56 |
| Quinazolin-2,4-diones | COVID-19 Mpro | - | -7.9 to -9.6 |
The stability of a ligand-protein complex is determined by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. Hydrogen bonds are crucial for the proper orientation of a compound within a binding site. In the case of 2-phenyl-1-benzopyran-4-one derivatives, the benzopyran moiety can engage in favorable hydrophobic interactions. For example, the A ring of a benzopyran-based inhibitor was found to have favorable hydrophobic interactions with Ile400 and hydrogen bonding between its oxygen and Ser401 in the p300 protein. The N-phenyl B ring of the same inhibitor burrowed into a hydrophobic pocket, interacting with Ile400 and several Leucine residues. Hydrophobic interactions are often the predominant contributors to binding, with leucine, valine, isoleucine, and alanine (B10760859) being the most frequently involved residues. The phenyl group itself can also act as a hydrogen bond acceptor.
Cyclooxygenase (COX-2): Molecular docking studies on 2-phenylpyran-4-ones as selective COX-2 inhibitors have shown that hydrophobic interactions play a significant role. The positive logP value in QSAR studies confirms the hydrophobic interaction of these compounds with the COX-2 enzyme. Furthermore, an increase in the size and polarizability of the molecules, as indicated by a positive molar refractivity (MR) term, enhances COX-2 inhibitory activity.
Cdc25 Phosphatase: The Cell division cycle 25 (Cdc25) phosphatases are key regulators of the cell cycle and are attractive targets for anticancer drugs. Molecular modeling of inhibitors has shown interactions with the enzyme's active site. Interestingly, some benzopyran-based compounds have been found to bind to a pocket distant from the active site, thereby inhibiting the protein-protein interaction between Cdc25B and its substrate, CDK2/Cyclin A. For instance, the phenyl ring of one such inhibitor inserts between the side chains of Leu398 and Arg488, forming hydrophobic and cation-π interactions, respectively.
Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK): While specific docking studies on this compound with BCKDK were not found in the provided search results, the general principles of ligand-enzyme interactions would apply. Such studies would typically investigate hydrogen bonding and hydrophobic interactions within the kinase's active site to predict binding affinity and inhibitory potential.
Molecular docking is also utilized to understand the binding mechanisms of ligands with receptors like the 5-HT1A serotonin (B10506) receptor. Structure-affinity relationship studies on analogs of the 5-HT1A antagonist NAN-190, which contains a phenyl group, have shown that modifications to the molecule can significantly alter binding affinity and selectivity over other receptors like the α1-adrenergic receptor. For example, replacing a phthalimide (B116566) moiety with alkyl amides improved both 5-HT1A affinity and selectivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-protein interactions compared to the static view from molecular docking. MD simulations can reveal the stability of a ligand within a binding site over time and can help to interpret experimental data from techniques like 2H solid-state NMR. For example, MD simulations of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives, which share a pyran ring with the subject compound, showed that a stable complex was formed with the tyrosinase enzyme throughout the simulation. These simulations can help to understand the dynamic behavior of the ligand in the active site and confirm the stability of key interactions observed in docking studies.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are crucial for optimizing the biological activity of a lead compound by identifying the key structural features required for its effects.
Structure-Activity Relationship (SAR): SAR studies on benzopyran-based inhibitors have provided valuable insights. For the A ring (the benzopyran moiety), a 2,2-dimethyl chromene structure is often important for activity. The double bond in the pyran ring is not always crucial and its removal can sometimes lead to improved or only slightly decreased activity. For the B ring (the phenyl group), only hydrophobic groups like aromatics or small aliphatic chains are generally well-tolerated, while polar moieties dramatically decrease activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity. For 2-phenylpyran-4-ones as selective COX-2 inhibitors, a triparametric equation has been derived that explains the hydrophobic, electronic, and steric requirements for improved activity. QSAR models have also shown that the selectivity for COX-2 over COX-1 can be influenced by the size and lipophilicity of substituents. For a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models based on molecular interaction fields were found to be superior in explaining and predicting their activity. These models provide a powerful tool for guiding the design of new, more potent, and selective compounds.
Development and Validation of Predictive Models
In the field of medicinal chemistry, predictive models are essential for screening large libraries of compounds and prioritizing candidates for synthesis and biological testing. arxiv.org Quantitative Structure-Activity Relationship (QSAR) modeling is a primary example of such a predictive tool. pensoft.net For classes of compounds including benzopyran derivatives, QSAR models are developed to establish a mathematical relationship between the chemical structures and their biological activities. nih.govmdpi.com
The development process typically involves:
Data Set Compilation : A series of structurally related compounds with experimentally determined biological activities is gathered. For instance, in a study of 2-phenylpyran-4-ones as cyclooxygenase-2 (COX-2) inhibitors, a dataset of 36 compounds was used to build the model. nih.gov
Descriptor Calculation : A wide range of molecular descriptors, which quantify various aspects of the molecular structure (e.g., hydrophobic, electronic, and steric properties), are calculated for each compound. nih.gov
Model Generation : Statistical methods, such as multiple linear regression (MLR), are employed to create an equation that correlates the descriptors with the biological activity. nih.govmdpi.com For example, a triparametric equation for 2-phenylpyran-4-ones explained the requirements for improved COX-2 inhibitory activity. nih.gov
Validation : The predictive power of the generated model is rigorously assessed through internal validation (e.g., cross-validation, where the model is trained on a subset of the data and tested on the remainder) and external validation (using a set of compounds not included in the model's training). pensoft.netmdpi.com A robust and exhaustively validated model is considered a fundamental tool for predicting the activity of new compounds before their synthesis. mdpi.com
For the broader class of 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models, which consider the three-dimensional structure and molecular interaction fields (MIFs), have been shown to be superior in predicting antileishmanial activity compared to descriptor-based models. mdpi.com Such models provide crucial insights into the structural features necessary for bioactivity and can guide further drug development. mdpi.com
Identification of Key Structural Features for Desired Biological Activities
Computational studies are instrumental in identifying the specific parts of a molecule, or pharmacophores, that are essential for its interaction with a biological target. For the 2-phenyl-1-benzopyran scaffold, several structural features are consistently highlighted as being critical for various biological functions.
Molecular docking simulations, a key computational technique, predict how a molecule binds to the active site of a protein. Studies on related 2-phenyl-1-benzopyran-4-one derivatives have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of enzymes like acetylcholinesterase. rsc.org The phenolic hydroxyl groups present in the molecular structure often act as crucial hydrogen bond donors in these interactions. mdpi.com The orientation and binding energy within the active site are key determinants of inhibitory potency. rsc.orgnih.gov For instance, molecular dynamics simulations of 2-phenylbenzofuran (B156813) derivatives revealed that the most potent inhibitor displayed the best interaction energy value, which was consistent with experimental data. nih.gov
Role of Substituent Effects on Reactivity and Biological Function
The biological activity of the this compound core structure can be significantly modulated by the addition of various substituent groups. Theoretical studies analyze how these substituents alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its reactivity and function. nih.govmdpi.com
Computational Toxicology and ADMET Predictions
Before a compound can be considered for therapeutic use, its toxicological profile and pharmacokinetic properties must be evaluated. In silico methods provide an early assessment of these characteristics, reducing the cost and time associated with later-stage drug development failures. nih.gov
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, and Toxicology)
In silico ADMET profiling uses computational models to predict how a compound will behave in the body. nih.gov These predictions help to identify potential liabilities, such as poor absorption or high toxicity, early in the drug discovery process. nih.govnih.gov For a compound like this compound, a typical ADMET profile would assess various parameters, including its absorption characteristics, ability to distribute into tissues, metabolic fate, and potential for toxicity.
Many flavonoids are evaluated for their potential to adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov Computational tools like ACD/Tox Suite are used to predict specific toxicological endpoints, such as the blockade of the hERG channel (a key indicator of cardiotoxicity) and inhibition of cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. nih.gov Studies on citroflavonoids have used such software to predict LD50 values and other toxicological parameters, classifying them as low-risk substances based on the predictions. nih.gov
Below is a table of representative in silico ADMET predictions typical for flavonoid-like compounds.
| ADMET Parameter | Predicted Property/Value | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gastrointestinal tract. |
| Aqueous Solubility (logS) | Moderately Soluble | Affects absorption and formulation. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Indicates potential for central nervous system activity or side effects. |
| Plasma Protein Binding | High | Influences the free concentration of the compound available to act on targets. |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with a wide range of medications. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) | Non-inhibitor | Low likelihood of interfering with the excretion of other drugs via this pathway. |
| Toxicology | ||
| hERG Blockade | Non-blocker | Low risk of causing cardiac arrhythmia. |
| Ames Mutagenicity | Non-mutagenic | Predicts a low likelihood of causing genetic mutations. techscience.com |
Note: The values in this table are illustrative for the flavonoid class of compounds and are based on typical predictions found in computational toxicology studies. nih.govnih.gov
Advanced Research Applications of 2 Phenyl 2h 1 Benzopyran 4 Ol and Its Derivatives
Medicinal Chemistry Research and Target Interaction Studies
The versatile scaffold of 2-Phenyl-2H-1-benzopyran-4-ol has served as a foundation for the discovery of potent and selective modulators of various biological targets. Researchers have systematically modified this core structure to probe interactions with enzymes, receptors, and cellular signaling pathways, leading to the rational design of novel therapeutic agents.
Elucidation of Enzyme Inhibition Mechanisms
Derivatives of the 2-phenyl-1-benzopyran-4-one (flavone) structure have been identified as inhibitors of several key enzymes implicated in disease.
Topoisomerase II Inhibition: Certain acridine-thiosemicarbazone derivatives, which are structurally distinct but conceptually related to benzopyrans in their role as enzyme inhibitors, have demonstrated the ability to inhibit topoisomerase IIα. nih.gov These enzymes are crucial for managing DNA topology during cellular processes like replication and transcription. nih.gov Some inhibitors act as "poisons," stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks, while others are catalytic inhibitors that may interfere with ATP binding or prevent the enzyme from binding to or cleaving DNA. nih.gov For instance, some acridine (B1665455) derivatives have been shown to inhibit topoisomerase IIα activity at a concentration of 100 µM. nih.gov Molecular docking studies suggest that these compounds can interact with both the enzyme and DNA, with interactions at the Arg487 residue of the enzyme being a consistent feature among active compounds. nih.gov
Carbonic Anhydrase Inhibition: Flavonoids, which share the 2-phenyl-1-benzopyran-4-one backbone, have been investigated as carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes. nih.govnih.gov Unlike classical sulfonamide inhibitors, phenols and their derivatives, including flavonoids, are thought to inhibit CAs through a mechanism that does not involve hydrolysis of the chromenone ring but is more akin to the binding of simple phenols. nih.gov Studies on a range of flavonoids have shown low micromolar inhibitory activity against various human CA isoforms (hCA I, II, IX, and XII). nih.gov
Acetylcholinesterase (AChE) Inhibition: In the context of Alzheimer's disease, novel 2-phenyl-1-benzopyran-4-one derivatives have been designed as potent inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. rsc.org A series of these derivatives displayed inhibitory concentrations (IC50) in the low-micromolar to nanomolar range. rsc.org Notably, some compounds were found to be more potent than the reference drug, donepezil, with the most active derivatives exhibiting IC50 values as low as 6.33 nM. rsc.org Docking studies have indicated that these potent inhibitors can simultaneously bind to the catalytic active site and the peripheral anionic site of AChE, explaining their strong inhibitory effect. rsc.org
| Enzyme Target | Derivative Class | Inhibition Mechanism/Key Findings | Reported Potency (IC50) |
|---|---|---|---|
| Topoisomerase IIα | Acridine-Thiosemicarbazones | Catalytic inhibition; interaction with Arg487 residue. nih.gov | Active at 100 µM. nih.gov |
| Carbonic Anhydrases (hCA I, II, IX, XII) | Flavonoids | Inhibition likely similar to phenols, without hydrolysis of the chromenone ring. nih.gov | Low micromolar range. nih.gov |
| Acetylcholinesterase (AChE) | 2-Phenyl-1-benzopyran-4-one derivatives | Dual binding to catalytic and peripheral anionic sites. rsc.org | 6.33 nM - 11.0 nM for most potent compounds. rsc.org |
Investigation of Receptor Modulation Pathways
The interaction of this compound derivatives with various receptors has been a fruitful area of research, leading to the identification of compounds with potential applications in a range of conditions.
Potassium Channel Modulation: Certain 4-heterocyclyloxy-2H-1-benzopyran derivatives have been synthesized and identified as potassium channel activators. nih.gov These channels, particularly the Kv7 (KCNQ) family, play a critical role in regulating neuronal excitability. nih.gov For example, the reaction of 3,4-epoxy-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile with 2,4-dihydroxypyridine (B17372) yields compounds that demonstrate high and long-lasting oral antihypertensive activity in spontaneously hypertensive rats at a dose of 1 mg/kg. nih.gov One such derivative, (-)-(3S,4R)-3,4-Dihydro-4-[(1,6-dihydro-1-methyl-6-oxo-3-pyridazinyl)oxy]-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-carbonitrile, was selected for further development due to its promising activity. nih.gov
Serotonin (B10506) Receptor Antagonism: Derivatives of 5- and 7-hydroxycoumarin (a related benzopyran-2-one) have been evaluated as antagonists for the 5-HT1A serotonin receptor. mdpi.com The structure-activity relationship studies revealed that a (2-methoxyphenyl)piperazine moiety connected by a five-carbon linker to the coumarin (B35378) core was most beneficial for antagonistic activity. mdpi.com
Muscarinic Receptor Antagonism: The development of drugs like tolterodine, a muscarinic receptor antagonist for treating overactive bladder, involves a 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-ol intermediate in its synthesis. google.com This highlights the utility of the benzopyran scaffold in creating molecules that target G-protein coupled receptors. google.com
Modulation of Cellular Signaling Pathways (e.g., NF-κB, AP-1)
Derivatives of 2-phenyl-1-benzopyran-4-one have been shown to modulate key inflammatory signaling pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
One study synthesized a series of novel 2-phenyl-4H-chromen-4-one compounds and evaluated their anti-inflammatory activity. nih.gov A lead compound from this series was found to suppress lipopolysaccharide (LPS)-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net This compound downregulated the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Similarly, other studies on related chalcone (B49325) derivatives have shown that they exert anti-inflammatory effects by reducing the expression of NF-κB and phosphorylated IκB in LPS-stimulated macrophages. researchgate.net Furthermore, certain 2-phenylnaphthalene (B165426) derivatives have been reported to inhibit pro-inflammatory mediators by downregulating both NF-κB activation and the MAPK signaling pathway. plos.org These findings underscore the potential of the benzopyran scaffold in developing agents that can control inflammatory responses by targeting these critical signaling cascades.
Rational Design and Development of Bioactive Molecules
The principles of rational design have been successfully applied to the 2-phenyl-1-benzopyran-4-one scaffold to develop multi-target-directed ligands (MTDLs) and compounds with improved properties.
For instance, a series of 2-phenyl-1-benzopyran-4-one derivatives were designed as potential multi-functional agents for Alzheimer's disease. rsc.org This approach aimed to create single molecules that could inhibit acetylcholinesterase, reduce the formation of advanced glycation end products (AGEs), and possess radical scavenging activity. rsc.org This strategy represents a shift from the single-target approach to developing drugs for complex, multifactorial diseases. nih.gov
In another example, benzopyran-based inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway were designed to have improved water solubility. nih.gov Starting from a lead compound, N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-3,4-dimethoxy-N-phenylbenzenesulfonamide, which had potent HIF-1 inhibitory activity (IC50 of ~0.6 µM), new derivatives were synthesized to enhance their pharmaceutical properties. nih.gov
Materials Science and Advanced Functional Materials
Beyond their medicinal applications, derivatives of this compound, particularly those belonging to the spiropyran class, have garnered significant interest in materials science due to their unique photochromic properties.
Photochromic Properties and Applications in Optical Devices
Photochromism is the reversible transformation of a chemical species between two forms, each having a different absorption spectrum, induced by electromagnetic radiation. Spiropyrans, which contain a benzopyran moiety, are a well-known class of photochromic compounds. nih.gov
The fundamental photochromic mechanism involves the UV light-induced cleavage of the C-O bond at the spiro-carbon of the colorless, closed spiropyran (SP) form, leading to its isomerization into a colored, planar merocyanine (B1260669) (MC) form. nih.gov This process can be reversed by irradiation with visible light or by thermal relaxation. nih.govnih.gov
| Derivative Class | Photochromic Behavior | Key Findings and Potential Applications |
|---|---|---|
| Spiro[indoline-benzopyrans] | Reversible color change upon UV irradiation. | The lifetime of the colored merocyanine form can be tuned by substituents; electron-withdrawing groups can decrease the lifetime. Potential for use in molecular optical switches. nih.gov |
| N-phenyl-carbazole benzopyrans | Formation of two colored isomers (transoid-cis and transoid-trans) upon UV irradiation. | The steric effects of substituents can be exploited to control the formation of less stable isomers, which is relevant for designing materials with specific switching kinetics. google.com |
| Fused-naphthopyrans | Rapid thermal fading of the colored form. | An uncolored polymer film doped with these dyes can be activated by UV light in 30 seconds and loses 90% of its color in 1 minute in the dark, making them suitable for fast-switching photochromic lenses. nih.gov |
| Benzothiazole spiropyrans | Formation of colored merocyanines. | Can be used as spectral sensitizers for photopolymerizable media for recording high-efficiency phase holograms. nih.gov |
The spectrokinetic properties of these photochromic benzopyrans, such as their coloration and fading rates, are highly dependent on the substituents on the benzopyran and indoline (B122111) rings, as well as the polarity of the solvent. nih.govnih.gov For example, introducing electron-withdrawing groups can cause a bathochromic shift (a shift to longer wavelengths) in the absorption maximum of the colored form and decrease its lifetime. nih.gov Conversely, the introduction of a benzyloxy group has been shown to result in a higher molar extinction coefficient and a red shift of the maximum absorption wavelength. nih.gov
This ability to tune the photochromic properties through chemical modification has made benzopyran derivatives attractive for a variety of applications in optical devices, including:
Photochromic lenses: Materials that darken in sunlight and lighten in its absence. rsc.org
Optical data storage: The two distinct states of the molecule can represent the "0" and "1" of binary data. nih.gov
Molecular switches: The light-induced conformational changes can be used to control other molecular processes or properties. nih.gov
Holographic recording media: Their use as photoinitiators in photopolymerizable compositions allows for the creation of high-resolution holograms. nih.gov
The ongoing research into the synthesis and characterization of novel photochromic benzopyrans continues to expand their potential applications in advanced functional materials. google.com
Development of Fluorescent and Luminescent Materials
The inherent photophysical properties of the 2-phenyl-1-benzopyran backbone, a core structure in flavonoids, have spurred research into their potential as fluorescent and luminescent materials. The fluorescence of these compounds is intrinsically linked to their molecular structure, with specific substitutions on the benzopyran rings significantly influencing their emission characteristics.
For a flavonoid derivative to exhibit fluorescence, certain structural features are often required, such as a keto group at the C4 position and at least one hydroxyl group at the C3 or C5 position. nih.gov The presence of a double bond between C2 and C3 can further stabilize the structure and enhance fluorescence. nih.gov Researchers have explored the use of fluorescence enhancers, such as aluminum chloride and diphenylboric acid 2-aminoethyl ester (DPBA), to form stable fluorescent complexes with flavonoids, thereby increasing their emission intensity and enabling their detection in various environments. nih.gov
A notable development in this area is the creation of flavanone-based fluorophores that exhibit aggregation-induced emission enhancement (AIEE). nih.gov These molecules, which can be synthesized from o-hydroxyacetophenone and benzaldehyde (B42025), show enhanced fluorescence intensity in aggregated states, a property that is highly desirable for applications in bioimaging. nih.gov These AIEE-active flavanone (B1672756) derivatives have demonstrated low cytotoxicity and good specificity for targeting mitochondria, making them promising candidates for live-cell imaging and tracking morphological changes within these organelles. nih.gov
Potential in Organic Electronics (e.g., OLEDs)
The field of organic electronics is rapidly advancing, with organic light-emitting diodes (OLEDs) being a key technology for displays and solid-state lighting. researchgate.net The performance of OLEDs relies heavily on the properties of the organic materials used, particularly the emissive dopants that generate light. nih.govnih.gov While direct applications of this compound in commercial OLEDs are not yet established, the broader class of flavonoids and related heterocyclic compounds are being investigated for their potential in this area.
The electroluminescent properties of organic materials are dictated by their electronic structure, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The ability to tune these properties through synthetic modification makes flavonoid derivatives attractive candidates for new OLED materials. rsc.org For instance, phosphorescent metal complexes are widely used as dopants in OLEDs to achieve high efficiency by harvesting both singlet and triplet excitons. researchgate.net Flavonoids, with their ability to form stable complexes with metal ions, could potentially be developed into novel phosphorescent emitters. rsc.org
Furthermore, the development of materials with specific charge-transport properties is crucial for efficient OLEDs. The inherent charge-transport capabilities of conjugated systems, such as the 2-phenyl-1-benzopyran structure, suggest that these compounds could be engineered to function as host materials or charge-transporting layers in OLED devices. The exploration of n-doping in organic materials to improve electron injection and transport is an active area of research that could be applied to flavonoid-based systems to enhance OLED performance. rsc.org
Catalysis and Industrial Chemical Processes
The utility of this compound and its derivatives extends into the realm of industrial chemistry, where they serve as valuable ligands in catalysis, key intermediates in complex syntheses, and effective corrosion inhibitors.
Utilization as Ligands in Organometallic Catalysis
Flavonoids, including the 2-phenyl-1-benzopyran scaffold, possess hydroxyl and carbonyl groups that can effectively coordinate with metal ions to form stable complexes. rsc.orgacs.org This chelating ability has led to their exploration as ligands in organometallic catalysis. The formation of metal-flavonoid complexes can proceed through coordination or redox reactions, depending on the flavonoid's structure, the nature of the metal ion, and the reaction conditions. nih.gov
Transition metal complexes of flavonoids have been studied for their potential catalytic activities. nih.gov The specific arrangement of the hydroxyl and carbonyl groups in the benzopyran structure allows for the formation of well-defined coordination spheres around the metal center, which can influence the catalytic properties of the complex. These flavonoid-metal complexes have been investigated for their roles in various chemical transformations, leveraging the unique electronic and steric environment provided by the flavonoid ligand. rsc.orgresearchgate.net
Intermediates in the Synthesis of Complex Organic Scaffolds
The this compound framework serves as a versatile building block in the synthesis of more complex and biologically active molecules. researchgate.net A significant example is the use of a 3,4-dihydro-2H-benzopyran-2-ol derivative as a key intermediate in the industrial synthesis of Tolterodine. google.com Tolterodine is a pharmaceutical agent used for the treatment of overactive bladder. The synthesis involves the reductive amination of the benzopyran-2-ol intermediate, demonstrating the practical utility of this scaffold in accessing complex drug molecules. google.com
The synthesis of various substituted 2H-benzopyran libraries through solid-phase parallel synthesis has also been reviewed, highlighting the importance of this core structure in combinatorial chemistry for the discovery of new drug-like molecules. researchgate.net The ability to readily modify the benzopyran ring system allows for the creation of a diverse range of compounds with potential applications in medicinal chemistry. researchgate.net
Corrosion Inhibition Research
Derivatives of 2H-1-benzopyran-2-one have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents or slows down the corrosion process. researchcommons.orgresearchgate.net
The efficiency of these compounds as corrosion inhibitors is attributed to the presence of heteroatoms (oxygen) and the aromatic rings in their structure. These features facilitate the adsorption of the molecules onto the metal surface through the sharing of lone pair electrons or π-electrons with the vacant d-orbitals of the metal. nih.gov Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), have shown that these benzopyranone derivatives can act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net The formation of a protective film on the metal surface has been confirmed by surface analysis techniques like scanning electron microscopy (SEM). researchgate.net
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique | Reference |
| N-((7-acetoxy-2-oxo-2H-1-benzopyran-4-yl) methyl)-2-(acryloyloxy)-N,N-dimethylethanaminium bromide (AOBAB) | Mild Steel | 1.0 M HCl | 96.1 | Tafel Polarization, EIS | researchgate.net |
| 2H-1-benzopyran-2-one derivatives | Metals | General | Predicted high potential | DFT Calculations | researchgate.net |
| Falcaria vulgaris leaves extract (contains flavonoids) | Mild Steel | 1 M HCl | 91.3 | EIS | nih.gov |
Agrochemical and Pest Control Applications
The broad class of flavonoids, to which this compound belongs, has been extensively studied for its potential in agriculture as a source of environmentally friendly pesticides. mdpi.comresearchgate.net These naturally occurring compounds exhibit a range of biological activities, including insecticidal and fungicidal properties, making them attractive alternatives to synthetic pesticides. mdpi.comnih.govnih.govmdpi.comnih.gov
Flavonoids can act as feeding deterrents, disrupting the feeding behavior of various insect pests and ultimately leading to starvation. mdpi.com They have also been shown to interfere with insect growth, development, and reproduction. The stability and biotransformation of flavonoids in agricultural soils are key factors in their practical application, with studies showing that structural modifications like methoxylation can increase their persistence in the environment. nih.gov
Research has focused on the synthesis and evaluation of various flavonoid derivatives to enhance their pesticidal efficacy. For instance, new derivatives of 4-hydroxy-2H-1-benzopyran-2-one have been synthesized and tested for their insecticidal activity. nih.gov The structure-activity relationship of these compounds is a critical area of investigation to design more potent and selective agrochemicals. mdpi.com
| Compound Class/Derivative | Target Organism Type | Observed Activity | Reference |
| Flavonoids | Insects | Feeding deterrent, growth inhibition | mdpi.com |
| 4-hydroxy-2H-1-benzopyran-2-one derivatives | Insects | Insecticidal | nih.gov |
| 2-Substituted phenyl-2-oxo/hydroxy/acyloxyethylsulfonamides | Fungi (e.g., Botrytis cinerea) | Fungicidal | nih.gov |
| Phenylhydrazone derivatives | Fungi (e.g., Rhizoctonia solani) | Fungicidal | researchgate.net |
Larvicidal and Antifeedant Activities
Derivatives of the benzopyran scaffold have demonstrated significant potential as larvicidal and antifeedant agents, offering a promising avenue for the development of novel insecticides. Research in this area has focused on the synthesis and biological evaluation of various benzopyran-related compounds against economically important insect pests.
A notable study involved the synthesis of a series of benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives and their subsequent evaluation for larvicidal and antifeedant properties. The larvicidal activity was tested against the mosquito species Culex quinquefasciatus, a known vector for several diseases. The research identified that benzopyran-connected pyrazole derivatives, in particular, exhibited significant lethal effects on the second instar mosquito larvae. For instance, one of the most active compounds in this series demonstrated a 50% lethal dose (LD50) of 28.99 μg/mL. nih.gov
The antifeedant activity of these compounds was evaluated against the fish species Oreochromis mossambicus. This aspect of the research is crucial for understanding the potential of these compounds to deter pests from feeding on crops, thereby preventing damage. The study revealed that the synthesized benzopyran derivatives also possessed antifeedant properties, further highlighting their potential as comprehensive pest management agents. nih.gov
The following table summarizes the larvicidal activity of selected benzopyran-connected pyrazole derivatives against Culex quinquefasciatus larvae, as reported in the aforementioned study. nih.gov
| Compound | LD50 (μg/mL) |
| 2a | 44.17 |
| 2b | 34.96 |
| 2c | 45.29 |
| 2d | 45.28 |
| 2e | 75.96 |
| 2h | 28.99 |
Herbicidal Properties
The benzopyran structural motif is also a subject of interest in the search for new herbicidal agents. While specific data on the herbicidal activity of this compound itself is limited in publicly available research, the broader class of benzopyran derivatives, which includes flavonoids (many of which are 2-phenyl-4H-1-benzopyran-4-one derivatives), has been investigated for its phytotoxic properties. These investigations are crucial for developing new weed management strategies, especially in the face of growing herbicide resistance in various weed species.
Research has indicated that certain benzopyran derivatives can exhibit herbicidal effects, although the efficacy can be highly dependent on the specific substitutions on the benzopyran ring. These compounds can act as either pre-emergent or post-emergent herbicides. Pre-emergent herbicides are applied to the soil to prevent weed seeds from germinating, while post-emergent herbicides are applied directly to emerged weeds.
For instance, studies on flavonoid derivatives have explored their potential to combat herbicide resistance in weeds like black-grass. While not a direct measure of herbicidal activity, the interaction of these compounds with enzymes involved in herbicide detoxification pathways suggests their potential role in weed management.
Biogenesis and Natural Occurrence
Natural Distribution and Sources
Derivatives of the 2-phenyl-4H-chromene scaffold are widely distributed throughout the plant kingdom. researchgate.net These compounds are a prominent class of chromones, which are oxygen-containing heterocyclic compounds found in various parts of plants, including fruits, seeds, roots, and leaves. nih.gov While specific documentation of 2-Phenyl-2H-1-benzopyran-4-ol in particular plant species is not extensively available in current literature, the broader class of 2-phenylchromones has been isolated from diverse botanical sources.
For instance, various chromone (B188151) derivatives have been identified in the resinous wood of Aquilaria sinensis and in fungi such as Aspergillus species. nih.gov The general class of flavonoids, to which this compound belongs, is well-known to be abundant in legumes and has been reported in mulberry species, suggesting these as potential, though not confirmed, sources.
Biosynthetic Pathways and Precursors
The biosynthesis of 2-phenyl-4H-chromenes is intricately linked to the well-established phenylpropanoid and flavonoid biosynthetic pathways. The core structure is assembled from precursors derived from primary metabolism. The journey to this class of compounds begins with the amino acid phenylalanine, which enters the phenylpropanoid pathway.
A key intermediate in the formation of the 2-phenyl-4H-chromene backbone is chalcone (B49325). saudijournals.com Chalcones are synthesized through the condensation of one molecule of 4-coumaroyl-CoA (derived from phenylalanine) and three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme chalcone synthase. Subsequent enzymatic transformations, including isomerization and cyclization reactions, lead to the formation of the characteristic benzopyran ring structure.
While the precise enzymatic steps leading to the 4-hydroxy functionalization of this compound are not specifically elucidated in available research, it is understood that various tailoring enzymes such as hydroxylases, reductases, and isomerases are responsible for the vast structural diversity observed in the flavonoid family.
Table 1: Key Precursors and Enzymes in the General Biosynthesis of 2-Phenyl-4H-Chromenes
| Precursor/Enzyme | Role in Biosynthesis |
| Phenylalanine | Starting amino acid for the phenylpropanoid pathway. |
| 4-Coumaroyl-CoA | Key intermediate derived from phenylalanine. |
| Malonyl-CoA | Provides the building blocks for the A-ring of the flavonoid skeleton. |
| Chalcone Synthase (CHS) | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcone. |
| Chalcone Isomerase (CHI) | Catalyzes the isomerization of chalcone to a flavanone (B1672756) intermediate. |
| Hydroxylases/Reductases | Responsible for further structural modifications, including hydroxylation. |
Ecological and Biological Roles in Nature
The diverse structures of flavonoids, including the 2-phenyl-4H-chromene scaffold, are a reflection of their varied ecological roles. These compounds are not essential for the primary growth and development of plants but are crucial for their interaction with the environment.
One of the most significant roles of these compounds is as phytoalexins . Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack, such as from fungi or bacteria. Their production is a key component of the plant's induced defense system. While direct evidence for this compound acting as a phytoalexin is not specified, the broader class of flavonoids is well-documented to have antimicrobial properties.
Furthermore, flavonoids can act as signaling molecules . They are involved in establishing symbiotic relationships, such as the interaction between legumes and nitrogen-fixing rhizobia bacteria. They can also play a role in protecting plants from abiotic stresses like UV radiation and oxidative damage. The antioxidant properties of the flavonoid scaffold are central to this protective function. researchgate.net
Table 2: Potential Ecological Roles of 2-Phenyl-4H-Chromene Derivatives
| Ecological Role | Description |
| Phytoalexin | Acts as an antimicrobial compound to defend against pathogens. |
| Signaling Molecule | Mediates interactions with other organisms, such as symbiotic bacteria. |
| UV Protection | Absorbs harmful UV radiation, protecting plant tissues. |
| Antioxidant | Scavenges free radicals, mitigating oxidative stress. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Phenyl-2H-1-benzopyran-4-ol with high purity?
- Methodological Answer : A common approach involves acid- or base-catalyzed cyclization of substituted chalcone precursors. For example, Claisen-Schmidt condensation of 2-hydroxyacetophenone with benzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol) yields intermediates, followed by intramolecular cyclization using catalysts like iodine or BF₃·Et₂O . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area normalization) .
Q. How can researchers accurately determine the physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with literature values from NIST Chemistry WebBook or CAS databases .
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol, water) at 25°C. Quantify saturation concentration via UV-Vis spectroscopy (λmax ~280 nm) .
- LogP : Estimate via reversed-phase HPLC (C18 column, methanol/water mobile phase) or computational tools like ACD/Labs .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
- Methodological Answer :
- NMR Contradictions : Run 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with synthesized authentic standards or computational predictions (e.g., ACD/NMR Predictor) .
- IR Variability : Use KBr pellet preparation under controlled humidity. Cross-validate with gas-phase IR spectra (if volatile) or DFT-simulated vibrational modes (B3LYP/6-31G*) .
- Data Triangulation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., m/z 238.0994 for C₁₅H₁₀O₂⁺) .
Q. How does the substitution pattern on the phenyl ring affect the electronic properties and reactivity of this compound in catalytic reactions?
- Methodological Answer :
- Electronic Effects : Use DFT calculations (Gaussian 16, B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing reactivity in Diels-Alder reactions .
- Experimental Validation : Perform kinetic studies (UV-Vis monitoring) on substituent-modified derivatives. For example, methoxy groups increase electron density, slowing oxidation rates in peroxidase-catalyzed reactions .
Q. What experimental designs are optimal for studying the antioxidant activity of this compound in biological systems?
- Methodological Answer :
- In Vitro Assays : Use DPPH radical scavenging (IC₅₀ determination) and FRAP assays. Include positive controls (e.g., ascorbic acid) and account for solvent interference (e.g., DMSO <1% v/v) .
- Cell-Based Models : Treat HepG2 cells with tert-butyl hydroperoxide to induce oxidative stress. Measure ROS levels via fluorescent probes (DCFH-DA) and validate with Western blotting (Nrf2/Keap1 pathway) .
- Data Interpretation : Use ANOVA with post-hoc Tukey tests to compare groups. Address contradictions (e.g., high in vitro activity but low cellular efficacy) by assessing membrane permeability (logP) or metabolic stability (microsomal incubation) .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting reports on the photostability of this compound under UV light?
- Methodological Answer :
- Controlled Irradiation : Expose samples to UV-A (365 nm) and UV-B (312 nm) in quartz cuvettes. Monitor degradation via HPLC and identify photoproducts using LC-MS/MS .
- Environmental Factors : Test under inert (N₂ atmosphere) vs. aerobic conditions. Oxygen often accelerates degradation via singlet oxygen pathways .
- Computational Modeling : Simulate excited-state dynamics (TD-DFT) to predict degradation pathways. Compare with experimental Arrhenius plots to validate mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
